molecular formula C16H28O B6285120 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol CAS No. 125284-10-8

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol

Cat. No.: B6285120
CAS No.: 125284-10-8
M. Wt: 236.4
InChI Key:
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Description

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol is a sesquiterpene alcohol with the molecular formula C16H28O. This compound is known for its presence in various natural sources and its significant biological activities. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of cholesterol and other terpenoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol can be achieved through several synthetic routes. One common method involves the condensation of isoprene units followed by selective hydrogenation and oxidation steps. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils of plants. The extraction process includes steam distillation followed by purification using chromatographic techniques. Large-scale synthesis may also employ biotechnological methods involving genetically engineered microorganisms to produce the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides, esters

Scientific Research Applications

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various terpenoids and steroids.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in studies related to microbial inhibition and oxidative stress.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in the biosynthesis of sterols and terpenoids, such as farnesyl diphosphate synthase.

    Pathways: The compound modulates the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. It also affects signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol can be compared with other similar compounds such as farnesol and geraniol:

    Farnesol: Both compounds are sesquiterpene alcohols, but farnesol has a slightly different structure with three double bonds in different positions. Farnesol is also a key intermediate in the biosynthesis of cholesterol.

    Geraniol: Geraniol is a monoterpene alcohol with a similar structure but fewer carbon atoms. It is known for its use in perfumes and as an insect repellent.

List of Similar Compounds

  • Farnesol
  • Geraniol
  • Nerol
  • Citronellol

Properties

CAS No.

125284-10-8

Molecular Formula

C16H28O

Molecular Weight

236.4

Purity

95

Origin of Product

United States

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